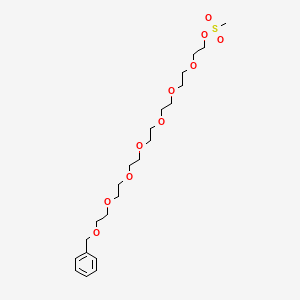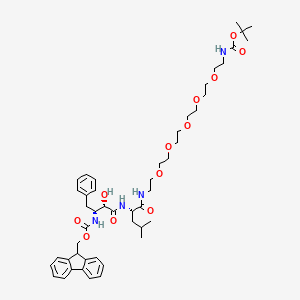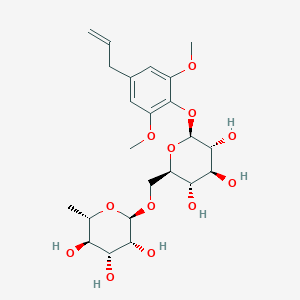![molecular formula C19H26N2O4S B11936120 2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid](/img/structure/B11936120.png)
2-[2,2-Dimethyl-7-oxo-6(S)-[3-phenyl-2(S)-sulfanylpropanamido]hexahydro-1H-azepin-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gemopatrilat is an experimental drug that acts as a vasopeptidase inhibitor. It inhibits both angiotensin-converting enzyme and neutral endopeptidase, making it a dual inhibitor. This compound was developed for its potential use in treating cardiovascular diseases, particularly hypertension and heart failure .
準備方法
The synthesis of gemopatrilat involves several steps. The starting material, (S)-6-hydroxy-2-phthalimidohexanoic acid, is converted to its benzyl ester using benzyl bromide and cesium carbonate. This intermediate undergoes Swern oxidation to form an aldehyde, which is then reacted with methyltitanium trichloride to produce a secondary alcohol. Another Swern oxidation yields a ketone, which is further reacted with methyltitanium trichloride to introduce a methyl group, forming a tertiary alcohol. This compound is then treated with trimethylsilyl azide and boron trifluoride etherate to form an azide. Palladium-catalyzed hydrogenation reduces the azide to an amine and removes the benzyl ester. The resulting amino acid undergoes cyclization to form an azepinone. The phthaloyl protecting group is removed, and the amine is protected as a tert-butyl carbamate. Alkylation at the lactam nitrogen with ethyl bromoacetate, followed by deprotection, yields the final compound .
化学反応の分析
Gemopatrilat undergoes several types of chemical reactions:
Oxidation: Swern oxidation is used to convert alcohols to aldehydes and ketones.
Reduction: Palladium-catalyzed hydrogenation reduces azides to amines.
Substitution: Alkylation reactions introduce various functional groups.
Cyclization: Formation of azepinone rings through cyclization reactions.
Common reagents used in these reactions include methyltitanium trichloride, trimethylsilyl azide, boron trifluoride etherate, and palladium catalysts. Major products formed include secondary and tertiary alcohols, azides, amines, and azepinones .
科学的研究の応用
Gemopatrilat has been extensively studied for its potential therapeutic applications. It has shown promise in treating cardiovascular diseases by inhibiting both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to vasodilation, reduced blood pressure, and improved cardiac function. Research has also explored its effects on renal function and its potential use in treating nephrotic syndrome .
作用機序
Gemopatrilat exerts its effects by inhibiting angiotensin-converting enzyme and neutral endopeptidase. Angiotensin-converting enzyme inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Neutral endopeptidase inhibition increases the levels of natriuretic peptides, which promote vasodilation, natriuresis, and diuresis. This dual mechanism results in reduced blood pressure and improved cardiac function .
類似化合物との比較
Gemopatrilat is similar to other vasopeptidase inhibitors such as omapatrilat and sacubitril. gemopatrilat’s dual inhibition of angiotensin-converting enzyme and neutral endopeptidase makes it unique. Omapatrilat also inhibits both enzymes but was not approved due to safety concerns related to angioedema. Sacubitril, on the other hand, is used in combination with valsartan to treat heart failure.
特性
分子式 |
C19H26N2O4S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2-[(6S)-2,2-dimethyl-7-oxo-6-[(3-phenyl-2-sulfanylpropanoyl)amino]azepan-1-yl]acetic acid |
InChI |
InChI=1S/C19H26N2O4S/c1-19(2)10-6-9-14(18(25)21(19)12-16(22)23)20-17(24)15(26)11-13-7-4-3-5-8-13/h3-5,7-8,14-15,26H,6,9-12H2,1-2H3,(H,20,24)(H,22,23)/t14-,15?/m0/s1 |
InChIキー |
YRSVDSQRGBYVIY-MLCCFXAWSA-N |
異性体SMILES |
CC1(CCC[C@@H](C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
正規SMILES |
CC1(CCCC(C(=O)N1CC(=O)O)NC(=O)C(CC2=CC=CC=C2)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-4-methyl-N-[(2R)-1-oxohexan-2-yl]pentanamide](/img/structure/B11936038.png)


![8,20-dibromo-12,12,24,24-tetrakis(4-octylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B11936069.png)

![[4-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936078.png)
![(3R)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid](/img/structure/B11936084.png)
![[(2R)-3-octadecanoyloxy-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11936095.png)

![3-[(1,6-dimethyl-2-prop-1-enyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl)-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B11936103.png)




